
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is an organic compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a fluoroacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1,3-dimethyl-1H-pyrazole.
Introduction of the Fluoroacetic Acid Moiety: The 1,3-dimethyl-1H-pyrazole can then be reacted with a fluoroacetic acid derivative. One common method involves the use of ethyl fluoroacetate in the presence of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the fluoroacetic acid moiety to an alcohol.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学研究应用
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound can be used to study metabolic pathways involving fluoroacetate derivatives.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid depends on its interaction with biological targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect metabolic pathways, particularly those involving the citric acid cycle.
相似化合物的比较
Similar Compounds
2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the fluoro group, resulting in different reactivity and biological activity.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-chloroacetic acid: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and in materials science for the development of advanced materials.
属性
分子式 |
C7H9FN2O2 |
|---|---|
分子量 |
172.16 g/mol |
IUPAC 名称 |
2-(1,3-dimethylpyrazol-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-4-5(3-10(2)9-4)6(8)7(11)12/h3,6H,1-2H3,(H,11,12) |
InChI 键 |
HGBPFGIHWGRERR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(C(=O)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
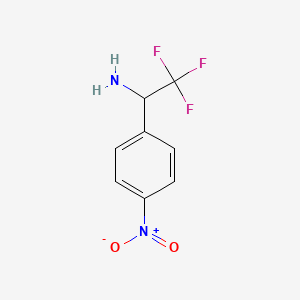
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
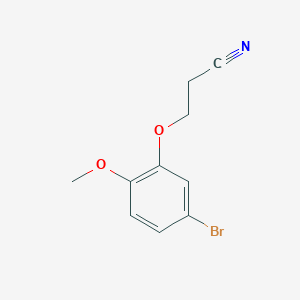
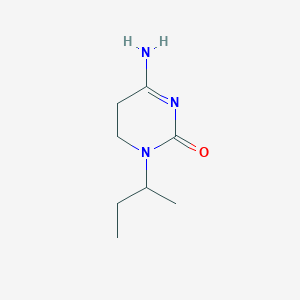
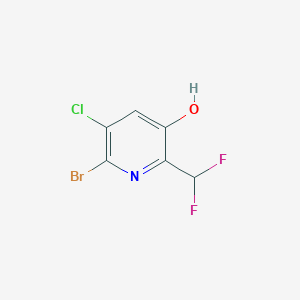

![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
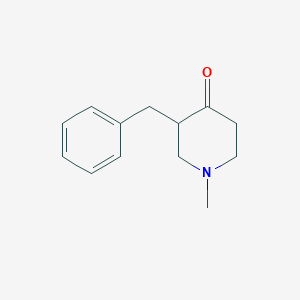
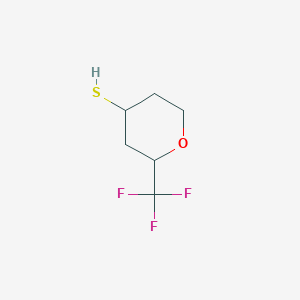
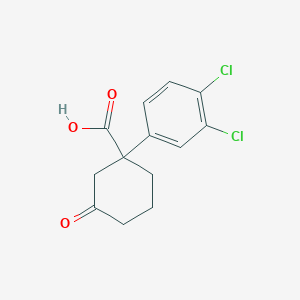
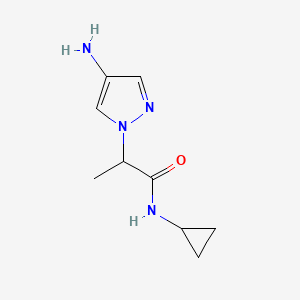
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
